molecular formula C17H17Cl2NO3 B6098292 N-(3,5-dichlorophenyl)-3,4-diethoxybenzamide

N-(3,5-dichlorophenyl)-3,4-diethoxybenzamide

Cat. No. B6098292
M. Wt: 354.2 g/mol
InChI Key: PTNHSHKSDSHNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-3,4-diethoxybenzamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever caused by various conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3,4-diethoxybenzamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in preclinical and clinical studies to evaluate its efficacy and safety in various conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

N-(3,5-dichlorophenyl)-3,4-diethoxybenzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to reduce the expression of adhesion molecules, which play a key role in the recruitment of immune cells to the site of inflammation. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-3,4-diethoxybenzamide is a widely used drug in preclinical and clinical studies due to its well-established safety profile and efficacy. It is relatively easy to administer and can be given orally or intravenously. However, this compound has some limitations in lab experiments. It has been shown to interfere with certain assays, such as the measurement of creatinine and urea levels, which may affect the interpretation of results. In addition, this compound has been shown to have some off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(3,5-dichlorophenyl)-3,4-diethoxybenzamide. One area of research is the development of novel formulations of this compound that can improve its efficacy and safety profile. Another area of research is the identification of new targets for this compound, which may expand its therapeutic applications. In addition, there is a need for further research on the long-term effects of this compound, particularly in patients with chronic conditions such as rheumatoid arthritis and osteoarthritis. Finally, there is a need for further research on the potential use of this compound in cancer therapy, as it has shown promising results in preclinical studies.

Synthesis Methods

N-(3,5-dichlorophenyl)-3,4-diethoxybenzamide can be synthesized by reacting 3,5-dichloroaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through an amide bond formation, resulting in the formation of this compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-3-22-15-6-5-11(7-16(15)23-4-2)17(21)20-14-9-12(18)8-13(19)10-14/h5-10H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNHSHKSDSHNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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